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For Researchers, Scientists, and Drug Development Professionals

Introduction
Nevadistinel, also known as NYX-458 or NBI-1065844, is an investigational positive allosteric

modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As a modulator, Nevadistinel
is designed to enhance the function of NMDA receptors, which are critical for synaptic plasticity,

learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various

neurological and psychiatric disorders. These application notes provide detailed protocols for

characterizing the effects of Nevadistinel on neuronal and synaptic function using in vitro

electrophysiology, a cornerstone technique for studying ion channel modulators.

The following protocols describe two key experimental paradigms: whole-cell patch-clamp

recordings to assess direct effects on NMDA receptor-mediated currents in cultured neurons,

and extracellular field potential recordings in brain slices to evaluate the modulation of synaptic

plasticity, specifically long-term potentiation (LTP).

Mechanism of Action: Positive Allosteric Modulation
of NMDA Receptors
Nevadistinel acts as a positive allosteric modulator, meaning it binds to a site on the NMDA

receptor distinct from the agonist (glutamate) and co-agonist (glycine/D-serine) binding sites.
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This binding event is thought to induce a conformational change in the receptor that increases

the probability of the channel opening or enhances ion flow when the primary agonists are

bound. This subtle potentiation of the receptor's response to endogenous glutamate is a

promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.

Caption: Mechanism of Nevadistinel as an NMDA Receptor PAM.

Protocol 1: Whole-Cell Patch-Clamp
Electrophysiology
This protocol is designed to measure the direct effect of Nevadistinel on NMDA receptor-

mediated currents in cultured neurons (e.g., primary hippocampal or cortical neurons).

Materials and Reagents
Cell Culture: Primary neurons cultured on glass coverslips.

External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. For isolating NMDA currents, Mg²⁺ is

often omitted or lowered (e.g., 0.1 mM) to relieve voltage-dependent block, and antagonists

for AMPA/Kainate (e.g., 10 µM CNQX) and GABA-A (e.g., 20 µM Picrotoxin) receptors are

added.

Internal Solution: Containing (in mM): 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1

EGTA, 4 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH.

Agonists: NMDA (100 µM) and Glycine (20 µM).

Test Compound: Nevadistinel stock solution (e.g., 10 mM in DMSO), diluted to final

concentrations in aCSF.

Electrophysiology Rig: Microscope, amplifier, micromanipulator, perfusion system.

Experimental Procedure
Preparation: Place a coverslip with cultured neurons into the recording chamber and perfuse

with aCSF at a rate of 1-2 mL/min.
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Patching: Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution,

establish a whole-cell patch-clamp configuration on a target neuron.

Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

Baseline Recording: Apply a short puff or rapid perfusion of aCSF containing NMDA and

glycine to evoke an inward current. Record several stable baseline responses.

Nevadistinel Application: Perfuse the chamber with aCSF containing the desired

concentration of Nevadistinel for 2-5 minutes.

Test Recording: While in the presence of Nevadistinel, re-apply the NMDA/glycine solution

and record the evoked current.

Washout: Perfuse with standard aCSF for 5-10 minutes to wash out the compound and

record the recovery of the NMDA-evoked current.

Data Acquisition: Record currents, filtering at 2 kHz and digitizing at 10 kHz. Analyze the

peak amplitude and total charge transfer of the NMDA-evoked currents.

Data Presentation: Expected Effects of Nevadistinel on
NMDA Currents
The following table presents hypothetical, yet representative, data illustrating the potentiating

effect of Nevadistinel on NMDA receptor currents.

Nevadistinel Conc.
Baseline Peak
Current (pA)

Post-Nevadistinel
Peak Current (pA)

% Potentiation of
Peak Current

Vehicle (0.1% DMSO) -510 ± 25 -505 ± 28 -1.0%

10 nM -495 ± 30 -618 ± 35 24.8%

100 nM -520 ± 22 -790 ± 40 51.9%

1 µM -505 ± 28 -945 ± 55 87.1%

10 µM -515 ± 31 -960 ± 60 86.4%
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Data are represented as Mean ± SEM from a hypothetical experiment (n=8 cells per condition).

Protocol 2: Field Potential Recordings of Long-Term
Potentiation (LTP)
This protocol assesses the ability of Nevadistinel to modulate synaptic plasticity in acute

hippocampal slices by measuring its effect on LTP at the Schaffer collateral-CA1 synapse.

Materials and Reagents
Animals: Adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

Dissection/Slicing Solution (ice-cold): Sucrose-based cutting solution to improve slice

viability.

Artificial CSF (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25

NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose. Continuously bubbled with 95% O₂ / 5% CO₂.

Test Compound: Nevadistinel stock solution.

Electrophysiology Rig: Slice chamber (submerged or interface), stimulating and recording

electrodes, amplifier.

Experimental Procedure
Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices in ice-cold

cutting solution.

Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for

30 minutes, then at room temperature for at least 1 hour.

Recording Setup: Transfer a slice to the recording chamber, perfused with oxygenated aCSF

(30-32°C). Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum)

and a recording electrode in the CA1 apical dendritic layer.

Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) every 30

seconds. Adjust stimulus intensity to elicit an fEPSP with a slope that is 30-40% of the

maximum response. Record a stable baseline for at least 20 minutes.
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Nevadistinel Incubation: Perfuse the slice with aCSF containing Nevadistinel (or vehicle)

for 20-30 minutes prior to LTP induction.

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains

of 100 Hz for 1 second, separated by 20 seconds).

Post-HFS Recording: Continue recording the fEPSP slope for at least 60 minutes post-HFS

to measure the magnitude and stability of potentiation.

Data Analysis: Normalize all fEPSP slope measurements to the average baseline value.

Compare the degree of potentiation (average fEPSP slope 50-60 minutes post-HFS)

between vehicle and Nevadistinel-treated slices.

Data Presentation: Expected Effects of Nevadistinel on
LTP
The following table summarizes hypothetical data showing Nevadistinel's enhancement of LTP

magnitude.

| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-H

To cite this document: BenchChem. [Application Notes and Protocols for In Vitro
Electrophysiological Characterization of Nevadistinel]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12374636#protocol-for-in-vitro-
electrophysiology-with-nevadistinel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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